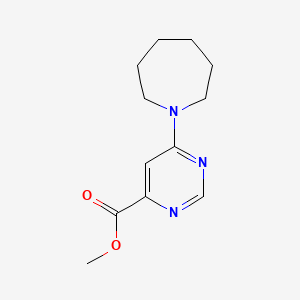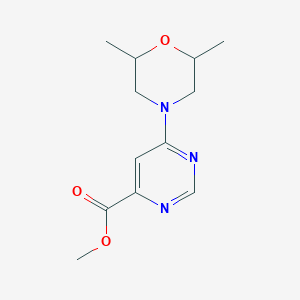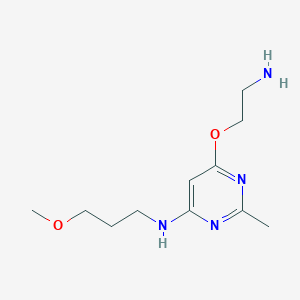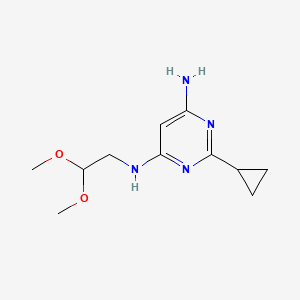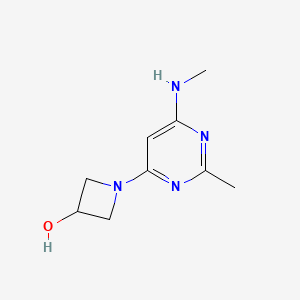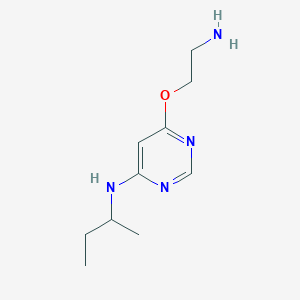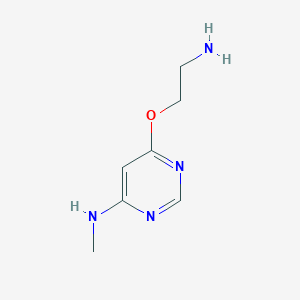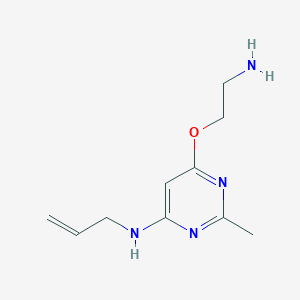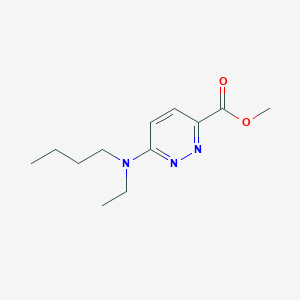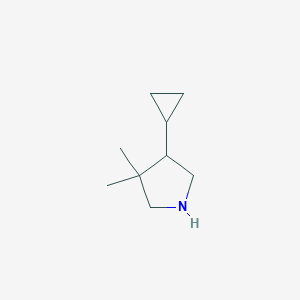
4-Cyclopropyl-3,3-dimethylpyrrolidine
Descripción general
Descripción
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . A redox auxiliary strategy for pyrrolidine synthesis via photocatalytic [3+2] cycloaddition of cyclopropyl ketones and hydrazones has been developed .Molecular Structure Analysis
The molecular structure of 3,3-dimethylpyrrolidine, a similar compound, has been studied using gas-phase electron diffraction and quantum chemical calculations .Chemical Reactions Analysis
A photoredox protocol for formal [3+2] cycloaddition of cyclopropyl ketones and hydrazones has been developed . The photocatalytically generated distonic radical anion intermediate can efficiently engage relatively unreactive C=N bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-dimethylpyrrolidine, a similar compound, include a molecular weight of 99.1741 and a boiling point of 388 K .Aplicaciones Científicas De Investigación
Environmental Chemistry
Lastly, 4-Cyclopropyl-3,3-dimethylpyrrolidine can be applied in environmental chemistry for the synthesis of compounds that can help in the remediation of pollutants. Its chemical properties might be harnessed to create agents that can break down or neutralize harmful substances in the environment.
Each of these applications leverages the unique chemical structure of 4-Cyclopropyl-3,3-dimethylpyrrolidine to fulfill specific roles in scientific research, showcasing the compound’s versatility and importance across different fields of study. While the search results did not provide specific applications for this compound, the analysis above is based on the general roles that similar structures and compounds play in scientific research .
Safety And Hazards
Direcciones Futuras
Cyclopropyl-3,3-dimethylpyrrolidine showcases immense potential in drug discovery, catalysis, and materials research. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The development of new pyrrolidine compounds with different biological profiles is a promising future direction .
Propiedades
IUPAC Name |
4-cyclopropyl-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(2)6-10-5-8(9)7-3-4-7/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNAULFACFTOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



